3-{[(2,4-difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one
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Overview
Description
3-{[(2,4-difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one is a synthetic organic compound that belongs to the class of dihydroisoquinolinones. This compound is characterized by the presence of a 2,4-difluorophenyl group attached to a methylamino moiety, which is further connected to a dihydroisoquinolinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one typically involves the following steps:
Formation of the 2,4-difluorophenylmethylamine: This can be achieved by reacting 2,4-difluorobenzyl chloride with ammonia or an amine under basic conditions.
Cyclization to form the dihydroisoquinolinone core: The 2,4-difluorophenylmethylamine is then reacted with a suitable precursor, such as a substituted benzaldehyde, under acidic or basic conditions to form the dihydroisoquinolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of corresponding quinolinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{[(2,4-difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-{[(2,4-difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,4-dichlorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one
- 3-{[(2,4-dimethylphenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one
Uniqueness
The presence of the 2,4-difluorophenyl group in 3-{[(2,4-difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one imparts unique chemical and biological properties compared to its analogs. The fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
1458517-35-5 |
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Molecular Formula |
C16H12F2N2O |
Molecular Weight |
286.3 |
Purity |
95 |
Origin of Product |
United States |
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